2-Ethylcyclohexan-1-amine
Overview
Description
2-Ethylcyclohexan-1-amine is an organic compound with the molecular formula C₈H₁₇N. It is a derivative of cyclohexane, where an ethyl group and an amine group are attached to the cyclohexane ring. This compound is known for its applications in various fields, including pharmaceuticals, organic synthesis, and material science .
Synthetic Routes and Reaction Conditions:
Nucleophilic Substitution: One common method for preparing this compound involves the nucleophilic substitution of a haloalkane with ammonia or an amine.
Reductive Amination: Another method involves the reductive amination of 2-ethylcyclohexanone.
Industrial Production Methods: Industrial production of this compound often involves large-scale reductive amination processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding imines or nitriles, depending on the oxidizing agent used.
Reduction: The compound can be reduced to form various substituted amines.
Substitution: It can participate in substitution reactions, where the amine group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: Imines, nitriles.
Reduction: Substituted amines.
Substitution: Various halogenated derivatives.
Scientific Research Applications
2-Ethylcyclohexan-1-amine is utilized in several scientific research areas:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of amine metabolism and enzyme interactions.
Industry: It is employed in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of 2-ethylcyclohexan-1-amine involves its interaction with various molecular targets, primarily through its amine group. It can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. The compound can also participate in nucleophilic attacks, altering the chemical environment of its targets .
Comparison with Similar Compounds
Cyclohexanamine: Similar structure but lacks the ethyl group.
2-Methylcyclohexan-1-amine: Similar structure with a methyl group instead of an ethyl group.
Cyclohexylamine: A simpler amine derivative of cyclohexane.
Uniqueness: 2-Ethylcyclohexan-1-amine is unique due to the presence of both an ethyl group and an amine group on the cyclohexane ring, which imparts distinct chemical and physical properties compared to its analogs .
Properties
IUPAC Name |
2-ethylcyclohexan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-2-7-5-3-4-6-8(7)9/h7-8H,2-6,9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOPVVDFTPKWSFL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCC1N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6850-36-8 | |
Record name | 2-ethylcyclohexan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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